4-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]benzoic acid
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Overview
Description
4-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]benzoic acid is an organic compound that features a pyrazole ring substituted with a fluorophenyl group and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of hydrazine derivatives with 1,3-diketones, followed by functional group transformations to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts and controlled reaction environments to ensure efficient synthesis. The specific details of industrial production methods are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
4-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
4-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]benzoic acid involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents, such as:
- 4-[5-(4-chlorophenyl)-1H-pyrazol-1-yl]benzoic acid
- 4-[5-(4-methylphenyl)-1H-pyrazol-1-yl]benzoic acid
- 4-[5-(4-nitrophenyl)-1H-pyrazol-1-yl]benzoic acid .
Uniqueness
The uniqueness of 4-[5-(4-fluorophenyl)-1H-pyrazol-1-yl]benzoic acid lies in its specific combination of functional groups, which can confer distinct chemical and biological properties. The presence of the fluorophenyl group can enhance stability and binding affinity, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-[5-(4-fluorophenyl)pyrazol-1-yl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2/c17-13-5-1-11(2-6-13)15-9-10-18-19(15)14-7-3-12(4-8-14)16(20)21/h1-10H,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVBYSXSSQFFRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NN2C3=CC=C(C=C3)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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